3-Bromomethyl-5-iodo-2-methoxypyridine
Description
3-Bromomethyl-5-iodo-2-methoxypyridine is a halogenated pyridine derivative with a bromomethyl (-CH2Br) group at position 3, an iodine atom at position 5, and a methoxy (-OCH3) group at position 2. The compound’s halogen substituents make it a candidate for cross-coupling reactions, nucleophilic substitutions, and pharmaceutical intermediate synthesis.
Properties
Molecular Formula |
C7H7BrINO |
|---|---|
Molecular Weight |
327.94 g/mol |
IUPAC Name |
3-(bromomethyl)-5-iodo-2-methoxypyridine |
InChI |
InChI=1S/C7H7BrINO/c1-11-7-5(3-8)2-6(9)4-10-7/h2,4H,3H2,1H3 |
InChI Key |
HUCPLTHAOVOFFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)I)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromomethyl-5-iodo-2-methoxypyridine typically involves the bromination and iodination of 2-methoxy-pyridine. One common method includes the use of N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reaction conditions often involve the use of solvents like dichloromethane (DCM) and temperatures ranging from 0°C to room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Bromomethyl-5-iodo-2-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines or thiols.
Coupling Reactions: The iodo group can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, substitution with sodium azide yields 3-azidomethyl-5-iodo-2-methoxy-pyridine, while Suzuki-Miyaura coupling with phenylboronic acid produces 3-phenyl-5-iodo-2-methoxy-pyridine .
Scientific Research Applications
3-Bromomethyl-5-iodo-2-methoxypyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-Bromomethyl-5-iodo-2-methoxypyridine depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, allowing nucleophiles to attack and replace the bromine atom. In coupling reactions, the iodo group facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Below is a comparative analysis of key pyridine derivatives with structural similarities to 3-bromomethyl-5-iodo-2-methoxypyridine:
Key Differences and Implications
Halogen Positioning and Reactivity :
- The target compound (this compound) features a bromomethyl group at position 3 and iodine at position 5. Bromomethyl groups (-CH2Br) are highly reactive in nucleophilic substitutions (e.g., forming thiols or amines), while iodine’s lower electronegativity compared to bromine enables participation in Ullmann or Stille couplings .
- 5-Bromo-3-iodo-2-methoxypyridine () swaps halogen positions, with bromine at position 5 and iodine at 3. This alters electronic effects, making the iodine more susceptible to displacement in cross-coupling reactions due to its position adjacent to the methoxy group .
Functional Group Variations: 3-Bromo-5-methoxypyridine () lacks iodine and bromomethyl groups, limiting its utility in multi-step halogen substitution but serving as a simpler intermediate for methoxy-directed reactions . 3-Bromo-2-methoxy-5-nitropyridine () incorporates a nitro group (-NO2), which strongly withdraws electrons, directing electrophilic substitutions to meta/para positions. This contrasts with the target compound’s electron-donating methoxy group .
Amino-Substituted Derivatives: 5-Bromo-3-methoxypyridin-2-amine () introduces an -NH2 group, enhancing nucleophilicity at position 2. This contrasts with the target compound’s bromomethyl group, which prioritizes alkylation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
